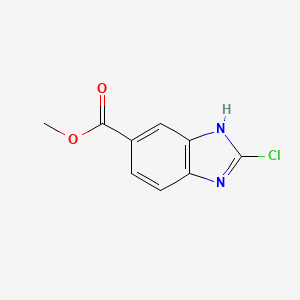

Methyl 2-chloro-1H-benzimidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-chloro-1H-benzimidazole-5-carboxylate” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The targeted methyl 1H-benzimidazole-5-carboxylates were synthesized by the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to chlorine in the presence of POCl3 .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .Chemical Reactions Analysis

Benzimidazole and its derivatives exert anticancer effects through various mechanisms . One of the mechanisms involves metallointercalators (e.g., cisplatin) which form a dual-inhibition mode (i.e., intercalation and metal coordination) that leads to irreversible binding and ultimately induces cancer cell death .Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole compounds, including Methyl 2-chloro-1H-benzimidazole-5-carboxylate, have shown promising antimicrobial activity . They have been used to develop potent antibacterial agents with a wide range of effectiveness against several resistant organisms .

Anticancer Activity

Benzimidazoles have been studied for their potential anticancer properties . They have been found to inhibit various enzymes involved in cancer cell proliferation and survival, making them a promising area of research for new cancer treatments .

Antiviral Activity

Research has indicated that benzimidazoles may have antiviral properties . This could potentially make them useful in the development of new antiviral drugs .

Antiparasitic Activity

Benzimidazoles have been used extensively in the treatment of parasitic diseases . They have been found to be effective against a variety of parasites, making them a valuable tool in the field of parasitology .

Antihypertensive Activity

Some benzimidazoles have been found to have antihypertensive properties . This means they may be useful in the treatment of high blood pressure .

Anti-inflammatory Activity

Benzimidazoles have also been studied for their anti-inflammatory properties . They could potentially be used to develop new drugs for the treatment of inflammatory diseases .

Neurological Applications

Benzimidazoles have been used in neurological research due to their wide range of pharmacological applications . They could potentially be used to develop new treatments for neurological disorders .

Ophthalmological Applications

Benzimidazoles have also been used in ophthalmology . They have been found to have a range of properties that could potentially be useful in the treatment of eye diseases .

These are just a few of the many potential applications of Methyl 2-chloro-1H-benzimidazole-5-carboxylate and other benzimidazole compounds. It’s clear that this class of compounds has a wide range of potential uses in scientific research .

Mécanisme D'action

Target of Action

Methyl 2-chloro-1H-benzimidazole-5-carboxylate, a derivative of benzimidazole, has been found to exhibit diverse biological activities. The primary targets of this compound are often associated with cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. The anticancer activity of benzimidazoles is often correlated with the substitution pattern around the nucleus . The compound exerts pronounced antiproliferative activity on tumor cell lines .

Biochemical Pathways

Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The result of the compound’s action is often a reduction in the proliferation of cancer cells . .

Orientations Futures

Benzimidazole and its derivatives are considered a high priority for the development of new entities targeting malignant cells . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

Propriétés

IUPAC Name |

methyl 2-chloro-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTUYGJVCPXGJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

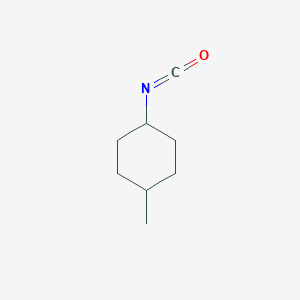

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)